N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an indole moiety via a sulfanyl bridge and an acetamide group substituted with a 1-cyanocyclohexyl unit. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition, cytotoxicity, and antimicrobial effects . The indole scaffold is prevalent in natural products and synthetic drugs, while 1,3,4-oxadiazole derivatives are recognized for their metabolic stability and electronic properties, making them valuable in medicinal chemistry .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c20-12-19(8-4-1-5-9-19)22-16(25)11-27-18-24-23-17(26-18)14-10-21-15-7-3-2-6-13(14)15/h2-3,6-7,10,21H,1,4-5,8-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQUNBVWMMIWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various scientific studies and data.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Indole Derivative : Starting from 2-(1H-indol-3-yl)acetic acid, the compound undergoes esterification followed by hydrazide formation and cyclization to yield 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol.
- Reaction with Acetamides : The resultant thiol reacts with various N-substituted acetamides to produce the target compound through nucleophilic substitution reactions in a basic medium.
Biological Activity
The biological activity of this compound has been evaluated across multiple studies. Key findings include:
Antibacterial Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable antibacterial properties. In a study involving a series of synthesized derivatives, several showed significant inhibition against common bacterial strains. The minimum inhibitory concentrations (MIC) were determined for various derivatives, highlighting the importance of structural modifications on antibacterial efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8a | 15 | E. coli |
| 8b | 10 | S. aureus |
| 8c | 20 | P. aeruginosa |
Cytotoxic Properties
The cytotoxic effects of this compound have been explored in various cancer cell lines. Notably, compounds with indole and oxadiazole moieties have shown promising results in inducing apoptosis in cancer cells. For example:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF7 | 0.28 | Apoptosis induction |
| A549 | 0.52 | Cell cycle arrest |
| HCT116 | 92.2 | Tubulin interaction |
Anti-inflammatory Effects
In addition to antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory activity. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Anticancer Activity : A study demonstrated that a derivative exhibited significant growth inhibition in breast cancer cell lines (MCF7) with an IC50 value of 0.28 µg/mL. The mechanism was linked to apoptosis via mitochondrial pathways.
- Case Study on Antibacterial Efficacy : Another investigation into the antibacterial properties revealed that modifications in the side chains significantly influenced the MIC values against resistant bacterial strains.
Comparison with Similar Compounds
Data Tables
Table 2. Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
